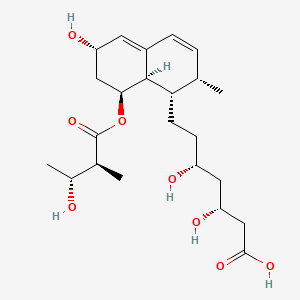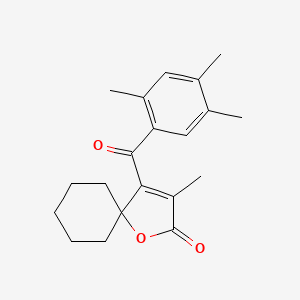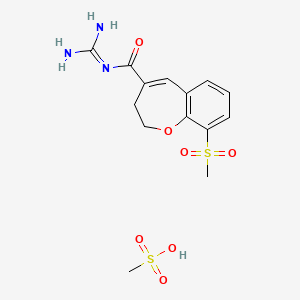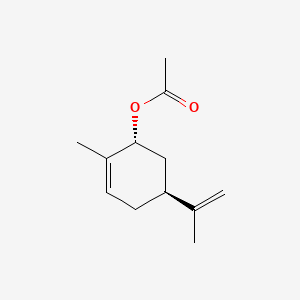
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, (1R-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, (1R-trans)- is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is a colorless to pale yellow liquid with a pleasant, minty odor and is used in various applications, including flavoring, fragrance, and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, (1R-trans)- can be achieved through the acetylation of trans-carveol. This reaction typically involves the use of acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of trans-carveyl acetate involves the large-scale acetylation of trans-carveol using acetic anhydride and a suitable catalyst. The reaction is conducted in a continuous flow reactor to ensure high yield and purity of the product . The crude product is then subjected to distillation to remove any impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, (1R-trans)- undergoes various chemical reactions, including:
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, (1R-trans)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, (1R-trans)- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways . For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity . Its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
cis-Carveyl acetate: The cis isomer of trans-carveyl acetate with similar chemical properties but different spatial arrangement of atoms.
Carveol: The parent alcohol from which trans-carveyl acetate is derived.
L-Carvyl acetate: Another stereoisomer with different optical activity.
Uniqueness
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, (1R-trans)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its isomers . Its trans configuration allows for specific interactions with molecular targets, leading to its unique applications in various fields .
Properties
CAS No. |
5258-00-4 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(1R,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5,11-12H,1,6-7H2,2-4H3/t11-,12+/m0/s1 |
InChI Key |
YTHRBOFHFYZBRJ-NWDGAFQWSA-N |
Isomeric SMILES |
CC1=CC[C@@H](C[C@H]1OC(=O)C)C(=C)C |
Canonical SMILES |
CC1=CCC(CC1OC(=O)C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


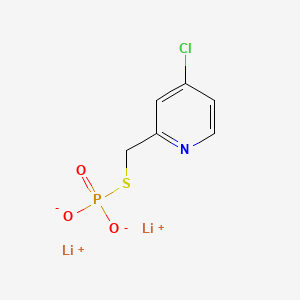
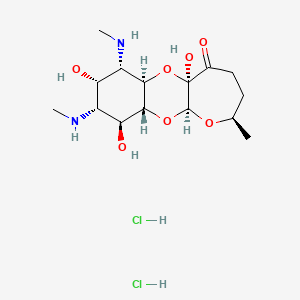
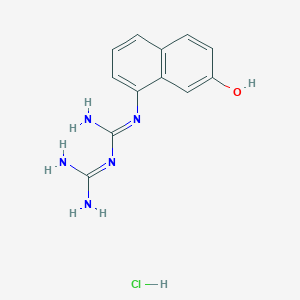
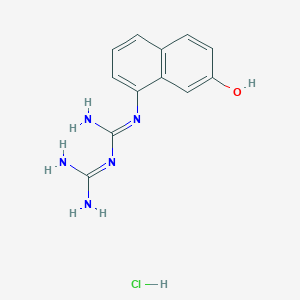
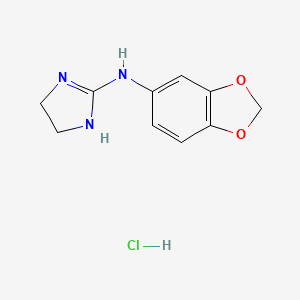
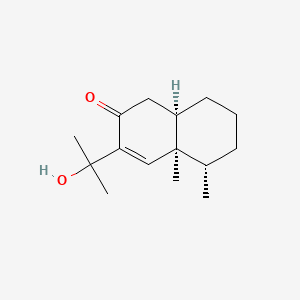
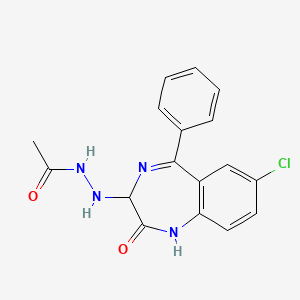
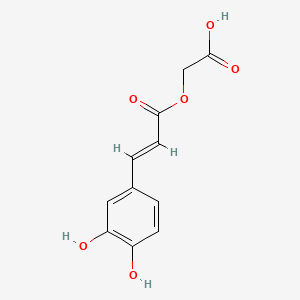
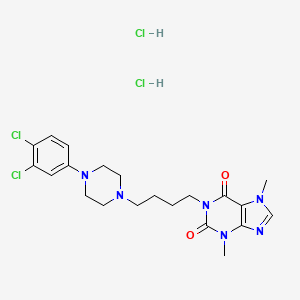
![copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate](/img/structure/B12780678.png)

